2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

TSHR antagonist Graves' disease Potency comparison

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide (CAS 1796960-69-4) is a synthetic small-molecule acetamide derivative that functions as a potent and selective antagonist of the thyrotropin receptor (TSHR). A member of the 2-(2-chloro-6-fluorophenyl)acetamide class, this compound has been curated in authoritative bioactivity databases such as ChEMBL and BindingDB, where it demonstrates nanomolar antagonistic activity at human TSHR (IC50 = 82 nM) in recombinant HEK293 cells.

Molecular Formula C16H15ClFNOS
Molecular Weight 323.81
CAS No. 1796960-69-4
Cat. No. B2669364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
CAS1796960-69-4
Molecular FormulaC16H15ClFNOS
Molecular Weight323.81
Structural Identifiers
SMILESC1CC1N(CC2=CSC=C2)C(=O)CC3=C(C=CC=C3Cl)F
InChIInChI=1S/C16H15ClFNOS/c17-14-2-1-3-15(18)13(14)8-16(20)19(12-4-5-12)9-11-6-7-21-10-11/h1-3,6-7,10,12H,4-5,8-9H2
InChIKeyQRJKLLZUOAEGAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide (CAS 1796960-69-4): A Potent, Selective Thyrotropin Receptor Antagonist for Thyroid Disorder Research


2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide (CAS 1796960-69-4) is a synthetic small-molecule acetamide derivative that functions as a potent and selective antagonist of the thyrotropin receptor (TSHR). A member of the 2-(2-chloro-6-fluorophenyl)acetamide class, this compound has been curated in authoritative bioactivity databases such as ChEMBL and BindingDB, where it demonstrates nanomolar antagonistic activity at human TSHR (IC50 = 82 nM) in recombinant HEK293 cells [1]. Its structural features—a 2-chloro-6-fluorophenylacetyl moiety, an N-cyclopropyl group, and an N-(thiophen-3-ylmethyl) substituent—distinguish it from other TSHR ligands and confer a unique selectivity profile that is of high value for programs targeting Graves' disease and related thyroid pathologies.

Why 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide Cannot Be Replaced by Other TSHR Antagonists


TSHR antagonists exhibit substantial variability in potency, selectivity, and species cross-reactivity depending on subtle structural modifications. The combination of the 2-chloro-6-fluorophenyl acetamide core with the N-cyclopropyl-N-(thiophen-3-ylmethyl)amine moiety in this compound yields a distinct pharmacological fingerprint, including an IC50 of 82 nM at human TSHR, >120-fold selectivity over the follicle-stimulating hormone receptor (FSHR, IC50 = 10,000 nM), and potent activity at the rat ortholog (IC50 = 39 nM) [1][2]. In contrast, commonly referenced TSHR antagonists such as ML224 (IC50 = 2.1 µM) and S37a (IC50 ≈ 20 µM) are significantly less potent, and their selectivity profiles differ markedly [3]. These quantitative disparities mean that substituting this compound with a generic TSHR antagonist will alter experimental outcomes, confound structure-activity relationship (SAR) interpretations, and potentially invalidate in vivo disease models.

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide: Quantified Differentiation Evidence for Procurement Decisions


Superior Human TSHR Antagonist Potency Versus ML224 and S37a

This compound inhibits human TSHR with an IC50 of 82 nM, representing a 26-fold improvement over ML224 (IC50 = 2.1 µM) and a 244-fold improvement over S37a (IC50 ~20 µM) [1][2]. All measurements were performed in recombinant HEK293 cells using cAMP reduction as the readout, ensuring a comparable experimental context.

TSHR antagonist Graves' disease Potency comparison

High Selectivity for TSHR Over FSHR Minimizes Gonadotropin Receptor Cross-Talk

The compound exhibits an IC50 of >10,000 nM at human FSHR, corresponding to a >122-fold selectivity window over human TSHR (IC50 = 82 nM) [1]. This selectivity profile ensures that at concentrations sufficient to fully antagonize TSHR, there is negligible activity at FSHR, a closely related glycoprotein hormone receptor.

Selectivity FSHR TSHR Off-target profiling

Potent Activity at Rat TSHR Enables Direct Translation to In Vivo Rodent Models

The compound inhibits rat TSHR with an IC50 of 39 nM, which is 2.1-fold more potent than its activity at the human receptor (IC50 = 82 nM) [1]. This cross-species potency ensures that rodent pharmacology studies can be performed without the need for surrogate molecules, preserving the integrity of the SAR and facilitating seamless translational research.

Species cross-reactivity In vivo model Rat TSHR

Optimal Application Scenarios for 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide Based on Differentiated Evidence


In Vitro Functional Antagonism of TSHR in HEK293-Based cAMP Assays

Leveraging its 82 nM IC50 at human TSHR, this compound is ideally suited for cell-based assays that measure cAMP production downstream of TSHR activation. Its 26-fold potency advantage over ML224 reduces the required working concentration, minimizing solvent interference and off-target effects [1].

Selective TSHR Blockade in Gonadotropin Receptor Co-Expression Studies

With >122-fold selectivity over FSHR, the compound can be used to dissect TSHR-specific signaling pathways in tissues or cell lines that co-express glycoprotein hormone receptors, such as ovarian or testicular cell models, without confounding FSHR-mediated responses [2].

In Vivo Pharmacodynamic Studies in Rat Models of Graves' Disease

The compound's 39 nM IC50 at rat TSHR enables direct administration in rodent models of Graves' hyperthyroidism, allowing researchers to assess the impact of TSHR blockade on thyroid hormone levels and disease progression without switching to a surrogate molecule [3].

Structure-Activity Relationship (SAR) Exploration Around 2-(2-Chloro-6-fluorophenyl)acetamide TSHR Antagonists

The unique combination of N-cyclopropyl and N-(thiophen-3-ylmethyl) substituents provides a distinct chemical starting point for medicinal chemistry optimization. Its well-characterized potency and selectivity profile make it an ideal reference compound for benchmarking new analogs in TSHR drug discovery programs [1][2].

Quote Request

Request a Quote for 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.